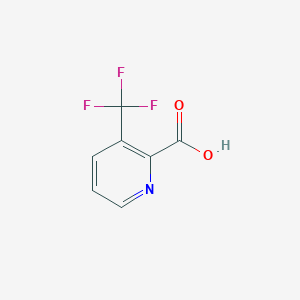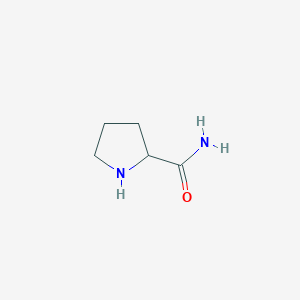
Pyrrolidine-2-carboxamide
Overview
Description
Pyrrolidine-2-carboxamide is a compound with the molecular formula C5H10N2O . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . It has been used in the development of compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidin-5-one-2-carboxamides has been developed via a one-pot Ugi reaction of allenic acids, primary amines, isocyanides, and aldehydes followed by regioselective cyclization of the resultant N-substituted-2-allenamides with KO t-Bu at room temperature .Molecular Structure Analysis
The molecular structure of this compound shows an S configuration, in which the pyrrolidinone ring is twisted with respect to the phenyl plane, making a dihedral angle of 70.73° . In the crystal, molecules are linked by N—H⋯O hydrogen bonds, building up a layer parallel to (001) .Chemical Reactions Analysis
Pyrrolidine derivatives have been used in various chemical reactions. For instance, they have been used in the Michael addition, which was achieved with the most hindered catalyst (S)-N-tritylthis compound .Physical And Chemical Properties Analysis
This compound has a molecular weight of 114.15 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 . It has a Rotatable Bond Count of 1 . The Exact Mass and Monoisotopic Mass are 114.079312947 g/mol .Scientific Research Applications
Pharmacological Applications and Stereochemistry
- Pharmacological Profile : Pyrrolidine-2-carboxamide and its derivatives, especially the enantiomerically pure forms like (R)-phenylpiracetam and E1R, have shown promising pharmacological profiles. These compounds have been effective in facilitating memory processes and attenuating cognitive function impairments associated with various conditions, such as head traumas, stroke, and age-related pathologies. Notably, the direct relationship between the configuration of the stereocenters and the biological properties of these compounds has been demonstrated, emphasizing the importance of stereochemistry in their pharmacological effects (Veinberg et al., 2015).
Versatility in Drug Discovery
- Biological Activity and Stereochemistry : Pyrrolidine-based compounds, including this compound, have been widely utilized in medicinal chemistry due to their ability to efficiently explore the pharmacophore space, contribute to the stereochemistry of the molecule, and provide increased three-dimensional coverage. The versatility of the pyrrolidine ring in bioactive molecules has been highlighted, with a focus on the influence of steric factors on biological activity and the structure–activity relationship (SAR) of these compounds (Li Petri et al., 2021).
Therapeutic Potential in Various Conditions
Ischemia/Reperfusion Injury : Pyrrolidine dithiocarbamate (PDTC), a derivative of this compound, has been studied for its potential in preventing ischemia/reperfusion injury in various organs. The compound has shown promise in reducing injury through its antioxidant properties and inhibition of nuclear factor-kappaB (NF-kappaB) activation (Teke et al., 2007).
Combating Endometriosis : Research has also explored the effect of PDTC in treating endometriosis. The studies suggest that PDTC, through its inhibition of NF-kappaB, may represent a novel therapeutic strategy for this condition (Celik et al., 2008).
Mechanism of Action
Target of Action
Pyrrolidine-2-carboxamide is a derivative of the pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases Pyrrolidine derivatives have been reported to exhibit activity against various targets, including ck1γ and ck1ε .
Mode of Action
The pyrrolidine ring and its derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds with a variety of enzymes and proteins . This interaction can inhibit the activity of these enzymes and proteins, leading to the therapeutic effects of the compounds .
Biochemical Pathways
Pyrrolidine derivatives have been associated with a wide range of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition . These activities suggest that this compound may influence multiple biochemical pathways.
Pharmacokinetics
The physicochemical parameters of pyrrolidine and its derivatives have been studied, which could provide insights into their pharmacokinetic properties .
Result of Action
Pyrrolidine derivatives have been reported to exhibit nanomolar activity against certain targets, suggesting potent biological effects . Moreover, some pyrrolidine derivatives have shown potent antitumor activity, suggesting potential applications in cancer therapy .
Action Environment
The stereochemistry of the pyrrolidine ring and the spatial orientation of substituents can lead to different biological profiles of drug candidates, indicating that the molecular environment could influence the compound’s action .
Future Directions
properties
IUPAC Name |
pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c6-5(8)4-2-1-3-7-4/h4,7H,1-3H2,(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJNHYLEOZPXFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20973828 | |
| Record name | Pyrrolidine-2-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20973828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>17.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24834771 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
58274-20-7 | |
| Record name | Pyrrolidine-2-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20973828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does (2R,4S)-N-(2,5-difluorophenyl)-4-hydroxy-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamide impact hepatocellular carcinoma cells?
A1: Research indicates that this specific this compound derivative inhibits the growth of HepG2 cells (a human hepatocellular carcinoma cell line) in a dose- and time-dependent manner. [, ] This effect is attributed to the compound's ability to induce apoptosis, a form of programmed cell death, in these cancer cells. [, ] Further investigation revealed that this compound modulates the expression of various genes involved in apoptosis, including those belonging to the TNF, BCL2, IAP, and caspase families. [] This suggests that the compound affects both the extrinsic and intrinsic apoptotic signaling pathways. []
Q2: What is the molecular formula and weight of 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide?
A2: The molecular formula for this compound is C12H14O5N2S, and its molecular weight is 310.33 g/mol. []
Q3: How was the structure of (Sa,S)-N-[2′-(4-methylphenylsulfonamido)-1,1′-binaphthyl-2′-yl]this compound confirmed?
A3: While specific characterization methods weren't detailed in the provided research for this compound, similar compounds were confirmed using techniques like NMR spectroscopy and elemental analysis. [, , , , ]
Q4: Was the stability of vildagliptin, a this compound drug, investigated under various conditions?
A4: Yes, research extensively explored the stability of vildagliptin. It was found to degrade under acidic, basic, and oxidative conditions, particularly at elevated temperatures. [] Degradation kinetics followed pseudo-first-order kinetics. [] Furthermore, the study examined its stability in the presence of excipients like lactose, mannitol, magnesium stearate, and polyvinylpyrrolidone, revealing interactions mainly affecting the -NH- and CO groups of the drug molecule. []
Q5: Can this compound derivatives act as organocatalysts?
A5: Yes, certain derivatives, like (Sa,S)-N-[2′-(4-methylphenylsulfonamido)-1,1′-binaphthyl-2′-yl]this compound, demonstrate organocatalytic activity in direct asymmetric aldol reactions. []
Q6: Did researchers use computational methods to understand the binding of antagonists to the human V2-renal vasopressin receptor?
A6: Yes, molecular modeling was employed to visualize the binding site of six nonpeptide antagonists, including SR49059 [(2S)1-[(2R3S)-(5-chloro-3-(2 chlorophenyl)-1-(3,4-dimethoxybenzene-sulfonyl)-3-hydroxy-2,3-dihydro-1H-indole-2-carbonyl]-pyrrolidine-2-carboxamide)]. [] These models revealed that the binding site of these antagonists partially overlaps with that of arginine vasopressin, the natural ligand. [] Importantly, the models suggested that while arginine vasopressin binds to the extracellular surface of the V2 receptor, nonpeptide antagonists penetrate deeper into the receptor's transmembrane region. []
Q7: How does modifying the hydroxyl group in (S)-N-(2-(aminomethyl)-5-chlorobenzyl)-1-((R)-2-hydroxy-3,3-dimethylbutanoyl)this compound impact its properties?
A7: Replacing the hydroxyl group with heterocycles in this compound led to improved chemical stability and pharmacokinetic profiles without significantly compromising its in vitro potency as a thrombin inhibitor. [] This modification strategy resulted in the identification of compound 10, which showed good selectivity over related serine proteases and in vivo efficacy in a rat arteriovenous shunt model. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



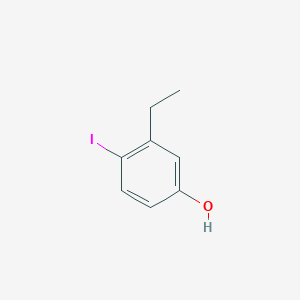


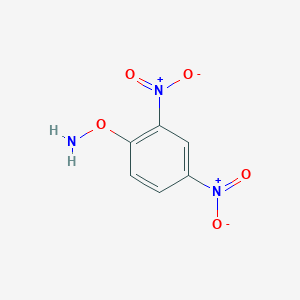
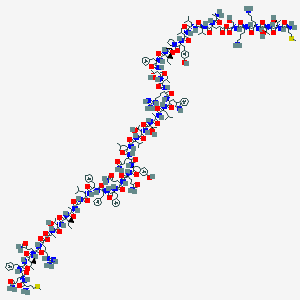


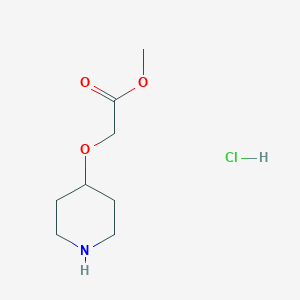
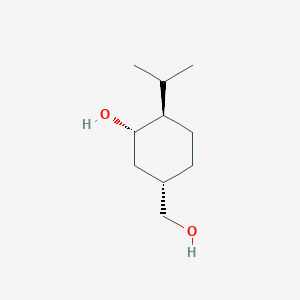
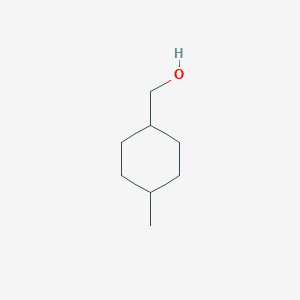

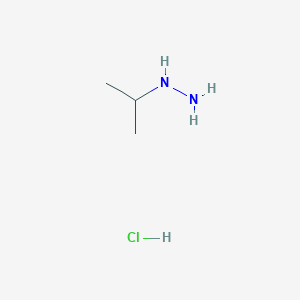
![2-[(3-Methyl-1,1-dioxothiolan-3-yl)amino]ethanol](/img/structure/B126027.png)
